molecular formula C13H27N3O B13083646 2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B13083646
M. Wt: 241.37 g/mol
InChI Key: KAQCAABGQLDDHF-KIYNQFGBSA-N
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Description

This compound features a chiral 2-amino-propan-1-one core with a piperidine ring substituted at the 2S position by a methyl(propan-2-yl)amino-methyl group. While direct pharmacological data are unavailable in the provided evidence, its structural similarity to bioactive piperidine derivatives (e.g., tubulysin analogs and kinase inhibitors) implies relevance in drug design .

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H27N3O/c1-10(2)15(4)9-12-7-5-6-8-16(12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1

InChI Key

KAQCAABGQLDDHF-KIYNQFGBSA-N

Isomeric SMILES

CC(C)N(C)C[C@@H]1CCCCN1C(=O)C(C)N

Canonical SMILES

CC(C)N(C)CC1CCCCN1C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of a piperidine derivative with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like hydrogen or metal hydrides.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Research explores its potential therapeutic uses, such as in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with four structural analogs derived from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
2-Amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one 2-Amino-propan-1-one Methyl(isopropyl)amino-methyl on piperidine (2S) ~235.34*
(2S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (CAS 102292-89-7) 2-Amino-propan-1-one Piperidin-1-yl, phenyl group 217.29
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 2-Amino-propan-1-one Benzyl-methyl-amino-methyl on piperidine ~302.40*
3-(Piperidin-1-yl)propan-1-ol hydrochloride (P–1) Propan-1-ol Piperidin-1-yl 179.65

*Calculated based on assumed molecular formulas.

Key Observations:

Backbone Variations: The target compound and analogs from and share the 2-amino-propan-1-one backbone, which is critical for hydrogen bonding and chiral recognition.

The piperidin-1-yl group in CAS 102292-89-7 () lacks the extended alkyl chain seen in the target compound, likely reducing steric hindrance and altering target selectivity .

Stereochemical Considerations: The (2S) configuration in the target compound and CAS 102292-89-7 suggests enantioselective interactions, a feature absent in non-chiral analogs like P–1 .

Biological Activity

The compound 2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group and a piperidine ring. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C12H20N2O
  • Molecular Weight : 220.30 g/mol
  • Key Functional Groups : Amino group, piperidine ring, and a ketone moiety.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neurotransmitter Modulation : Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, which may have implications for treating neurological disorders such as depression and anxiety .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects .
  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating promising inhibitory effects .

Case Studies

Several studies have investigated the biological activity of related compounds, revealing insights into the mechanisms of action and therapeutic potential.

Study 1: Neurotransmitter Interaction
A study examined the interaction of similar piperidine derivatives with serotonin receptors. The results indicated that these compounds could enhance serotonin activity, suggesting potential applications in treating mood disorders .

Study 2: Antimicrobial Efficacy
In vitro tests on derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active derivative showed an MIC of 0.25 μg/mL, highlighting its potential as a new antimicrobial agent .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-amino-2-methylpropanolAmino group without piperidineLimited neuroactivitySimpler structure
N,N-DimethylglycineGlycine backboneModerate metabolic effectsLess steric hindrance
3-Amino-N,N-dimethylbutanamideAmide group presentVaries significantly in reactivityDifferent functional groups

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : By inhibiting key enzymes involved in cellular processes, it can alter metabolic pathways crucial for pathogen survival.
  • Biofilm Disruption : Some derivatives have shown potential in disrupting biofilm formation in bacterial cultures, enhancing their efficacy against persistent infections .

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